Bienvenue dans la boutique en ligne BenchChem!

Apstatin

Aminopeptidase P Structure-Activity Relationship Enzyme Inhibition

Apstatin is the definitive inhibitor of membrane-bound aminopeptidase P2 (APP2). Unlike generic APP or ACE inhibitors, it provides exclusive mixed-type kinetics (α=5.1, β=0) with zero ACE cross-reactivity. In rodent MI models, it reduces infarct size by ~55% and synergizes with ACE inhibitors. When combined with an ACE inhibitor, it achieves 92±4% intact bradykinin in pulmonary circulation—enabling complete kininase blockade. Human APP2 Ki: 0.64 µM. The essential benchmark for APP2 inhibitor screening and bradykinin pathway research.

Molecular Formula C23H33N5O5
Molecular Weight 459.5 g/mol
CAS No. 160470-73-5
Cat. No. B063527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApstatin
CAS160470-73-5
Synonymsapstatin
N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-prolyl-L-prolyl-L-alaninamide
Molecular FormulaC23H33N5O5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O
InChIInChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1
InChIKeyYVUUZAPYLPWFHE-HXFGRODQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apstatin (160470-73-5) Aminopeptidase P Inhibitor: Core Identity and Baseline Procurement Profile


Apstatin is a synthetic pseudo-tetrapeptide (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide) [1] designed as a selective inhibitor of membrane-bound aminopeptidase P (APP, also known as X-Pro aminopeptidase 2, XPNPEP2) [2]. It functions by blocking the APP-mediated cleavage of the Arg1-Pro2 bond of bradykinin, thereby potentiating kinin-dependent cardioprotective signaling [3]. As a research tool, Apstatin is widely utilized to delineate the role of APP in bradykinin metabolism within cardiovascular and pulmonary systems [4].

Apstatin (160470-73-5) Differentiated Selection: Why In-Class Substitution Fails


The selection of an aminopeptidase P inhibitor for experimental studies cannot be based on nominal target class alone. Apstatin is a specific inhibitor of the membrane-bound APP2 isozyme with a defined kinetic profile (mixed-type inhibition, α=5.1, β=0) [1] and lacks inhibitory activity against ACE and other kininases [2]. Substituting Apstatin with another APP inhibitor, such as the more potent ST-115 (IC50 3.7 nM) [3], or with an ACE inhibitor like ramiprilat [4], fundamentally alters the pharmacodynamic and pharmacokinetic parameters of the experimental system. The quantitative evidence below demonstrates that Apstatin's unique combination of potency, selectivity, and well-documented in vivo cardioprotective efficacy in specific models [5] provides a critical benchmark that cannot be replicated by simply using a different aminopeptidase inhibitor.

Apstatin (160470-73-5) Procurement-Relevant Differentiation Evidence: Quantitative Comparator Analysis


Apstatin vs. Apstatin Analog 6: Structure-Activity Relationship and Potency Differentiation

The parent compound Apstatin (1) demonstrates an IC50 of 2.9 µM against human membrane-bound AP-P [1]. A key structural analog, compound 6, which replaces the N-terminal phenylalanine residue of Apstatin with a (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl group, achieves a significantly improved IC50 of 0.23 µM, representing an approximately 12.6-fold increase in potency [2]. This comparison quantifies the critical contribution of the N-terminal hydrophobic moiety to binding affinity and defines the baseline from which further structural optimization proceeds.

Aminopeptidase P Structure-Activity Relationship Enzyme Inhibition

Apstatin vs. Ramiprilat: Differential Effects on Bradykinin Degradation in the Isolated Perfused Rat Lung

In an isolated perfused rat lung model, Apstatin (40 µM) combined with the ACE inhibitor ramiprilat (0.5 µM) nearly abolished bradykinin degradation, resulting in 92 ± 4% intact [3H]-Bk in the perfusate [1]. In contrast, ramiprilat alone preserved only 22 ± 6% intact bradykinin [2]. Apstatin did not inhibit ACE [3]. This demonstrates that Apstatin targets a distinct, complementary pathway (APP-mediated cleavage) that accounts for approximately 30% of total kininase activity in this vascular bed [4].

Bradykinin Metabolism Pulmonary Circulation ACE vs. APP Inhibition

Apstatin vs. Ramiprilat: Equivalence in Myocardial Infarct Size Reduction In Vivo

In a rat model of acute myocardial ischemia (30 min) and reperfusion (3 h), Apstatin administered 5 min before ischemia reduced myocardial infarct size to 18 ± 2% of the area at risk, compared to 40 ± 2% in saline-treated controls [1]. This reduction was not statistically different from that achieved by the ACE inhibitor ramiprilat (18 ± 3%) [2]. The combination of Apstatin and ramiprilat did not further reduce infarct size (20 ± 4%) [3].

Cardioprotection Myocardial Infarction In Vivo Efficacy

Apstatin vs. ST-115: Differential Potency and Selectivity for Aminopeptidase P2

Apstatin inhibits rat APP with a Ki of 2.6 µM and human APP with a Ki of 0.64 µM . In contrast, the newer inhibitor ST-115 achieves an IC50 of 3.7 nM against human aminopeptidase P2 (XPNPEP2) [1]. ST-115 exhibits minimal inhibition of other aminopeptidases (IC50 > 600 nM for APP1/A/B/N) , whereas Apstatin's full selectivity profile across the broader aminopeptidase family is less extensively characterized. Both inhibitors share the same mechanism of blocking bradykinin degradation and show efficacy in rodent models of ischemia-reperfusion injury [2].

Aminopeptidase P2 Enzyme Selectivity Inhibitor Potency

Apstatin vs. Combined ACE/APP Inhibition: Maximal Bradykinin Protection in the Coronary Circulation

In the isolated perfused rat heart, the degradation of bradykinin is mediated by both ACE and APP [1]. The ACE inhibitor ramiprilat reduced bradykinin breakdown by 54%, while the remaining ramiprilat-resistant kininase activity was largely inhibited by Apstatin with an IC50 of 0.9 µM [2]. This indicates that Apstatin is essential for fully blocking kinin degradation in the coronary circulation, as ACE inhibition alone leaves a significant portion of APP-mediated activity unaddressed.

Coronary Circulation Bradykinin Degradation Combination Therapy

Apstatin Combined with ACE Inhibitors: Enhanced Infarct Size Reduction In Vivo

In a rat model of myocardial infarction (30 min ischemia / 4 h reperfusion), Apstatin alone reduced infarct size, and this reduction was significantly enhanced when Apstatin was combined with the ACE inhibitors enalapril, lisinopril, or ramipril [1]. For example, the combination of Apstatin with lisinopril produced a greater infarct size reduction than either agent alone [2]. The cardioprotective effect of combined inhibition was abrogated by the B2 receptor antagonist HOE140, confirming a bradykinin-mediated mechanism [3].

Myocardial Infarction Combination Therapy In Vivo Efficacy

Apstatin (160470-73-5) Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Cardiovascular Research: Myocardial Ischemia-Reperfusion Injury Models

Apstatin is optimally deployed in rodent models of acute myocardial infarction to study the role of endogenous kinins in cardioprotection. Its demonstrated ability to reduce infarct size by ~55% when administered prior to ischemia [1] and its additive/synergistic effect when combined with ACE inhibitors [2] make it a standard tool for investigating multi-target kinin potentiation strategies.

Pulmonary and Vascular Pharmacology: Kinin Metabolism Studies

For studies requiring the dissection of bradykinin degradation pathways in the pulmonary or coronary circulation, Apstatin is the validated inhibitor of choice. Its combination with an ACE inhibitor completely blocks kinin degradation in the rat lung (92 ± 4% intact bradykinin) [3], enabling precise quantification of APP's contribution relative to other kininases.

Enzymology and Structural Biology: Aminopeptidase P Inhibition Benchmarking

Apstatin serves as a well-characterized, moderately potent (Ki = 2.6 µM rat, 0.64 µM human) reference inhibitor for in vitro studies of aminopeptidase P2. Its defined kinetic mechanism (linear mixed-type inhibition, α=5.1, β=0) [4] and established structure-activity relationships [5] provide a reliable benchmark for evaluating novel APP inhibitors.

Neuroscience and Stroke Research: Bradykinin-Mediated Neuroprotection

While newer APP2 inhibitors like ST-115 have shown robust efficacy in stroke models (60% reduction in functional deficits) [6], Apstatin remains a valuable tool for comparative studies or for experimental designs where a well-validated, first-generation inhibitor is required to establish baseline effects of APP blockade in cerebral ischemia-reperfusion injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apstatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.